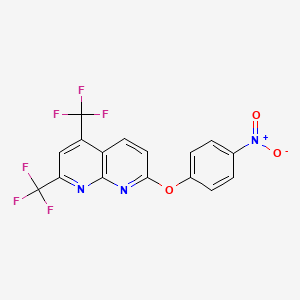

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine” is a complex organic molecule. It contains a naphthyridine core, which is a nitrogen-containing heterocyclic compound. Attached to this core are a nitrophenoxy group and two trifluoromethyl groups .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves several steps, each introducing a different functional group. For example, the nitrophenoxy group could be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitro group, the phenoxy group, and the trifluoromethyl groups would all contribute to the overall structure .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For instance, the nitro group could undergo reduction reactions, and the trifluoromethyl groups could participate in various organofluorine reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the highly electronegative fluorine atoms in the trifluoromethyl groups could affect the compound’s polarity and solubility .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Synthesis of Fluorinated Pharmacons

This compound serves as a valuable synthetic target and synthon in the creation of fluorinated pharmacons. The presence of the trifluoromethyl group enhances the metabolic stability and bioavailability of pharmaceuticals . Its role in medicinal chemistry is pivotal for developing new drugs with improved efficacy and reduced side effects.

Polymer Science: Proton Exchange Membranes

In polymer science, this compound’s structural features contribute to the stability of proton exchange membranes (PEMs). These membranes are crucial for fuel cell applications. The trifluoromethyl groups within the compound can increase the hydrolytic and oxidative stability of sulfonated polynaphthylimides, which are used in PEMs . This leads to enhanced performance and longevity of fuel cells.

Radiolabelling of Biomolecules

The nitrophenyl moiety of the compound can be utilized in the radiolabelling of biomolecules. This is particularly useful in medical diagnostics and research, where it can help in tracking and imaging biological processes through radioactive markers .

Organic Synthesis: Trifluoromethyl Ketones

As part of organic synthesis, this compound can be involved in the preparation of trifluoromethyl ketones (TFMKs). TFMKs are crucial intermediates in synthesizing various organic molecules, including those with potential therapeutic applications .

Material Science: Enhancing Chemical Stability

The compound’s unique structure can be used to modify materials at the molecular level, thereby enhancing their chemical stability. This is particularly relevant in the development of materials that are resistant to harsh chemical environments .

Wirkmechanismus

Target of Action

Similar compounds such as 4-{[(1r,2s)-1,2-dihydroxy-2-methyl-3-(4-nitrophenoxy)propyl]amino}-2-(trifluoromethyl)benzonitrile have been shown to interact with the androgen receptor .

Biochemical Pathways

Related compounds have been shown to affect electron transport and phosphorylation in isolated spinach chloroplasts . This suggests that 7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine might also interfere with similar biochemical pathways.

Pharmacokinetics

Similar compounds have shown variable absorption, protein binding, and elimination .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

7-(4-nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7F6N3O3/c17-15(18,19)11-7-12(16(20,21)22)23-14-10(11)5-6-13(24-14)28-9-3-1-8(2-4-9)25(26)27/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLFZRADBKHECA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7F6N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Nitrophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2747355.png)

![Benzyl 3H-spiro[indole-2,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B2747359.png)

![1-ethyl-3,9-dimethyl-7-(2-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2747360.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2747361.png)

![3-Bromo-4-[(3,4-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2747365.png)

amino}benzoic acid](/img/structure/B2747366.png)